Benzylidenebenzofuran-3(2h)-one

CK2 kinase inhibition anticancer drug discovery lipophilic efficiency optimization

Benzylidenebenzofuran-3(2H)-one, commonly referred to as the aurone scaffold, is a heterocyclic flavonoid isomer in which the C6–C3–C6 skeleton is arranged around an exocyclic benzylidene double bond bridging a benzofuranone core and a pendant phenyl ring. This Z-configured scaffold imparts a characteristic golden-yellow chromophore (λmax 350–390 nm) absent in the isomeric flavones and isoflavones.

Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
Cat. No. B1213603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylidenebenzofuran-3(2h)-one
Synonymsaurone
benzylidenebenzofuran-3(2H)-one
Molecular FormulaC15H10O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2
InChIInChI=1S/C15H10O2/c16-15-12-8-4-5-9-13(12)17-14(15)10-11-6-2-1-3-7-11/h1-10H
InChIKeyOMUOMODZGKSORV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzylidenebenzofuran-3(2H)-one (Aurone) Derivatives: Procurement-Relevant Scaffold Differentiation for Drug Discovery and Chemical Biology


Benzylidenebenzofuran-3(2H)-one, commonly referred to as the aurone scaffold, is a heterocyclic flavonoid isomer in which the C6–C3–C6 skeleton is arranged around an exocyclic benzylidene double bond bridging a benzofuranone core and a pendant phenyl ring. This Z-configured scaffold imparts a characteristic golden-yellow chromophore (λmax 350–390 nm) absent in the isomeric flavones and isoflavones [1]. Aurone derivatives have demonstrated potent, sub-micromolar to low-nanomolar inhibitory activities across multiple validated therapeutic targets including CK2 kinase, tyrosinase, alkaline phosphatase, leishmanial parasites, and tubulin polymerization, with selectivity indices that in several cases exceed those of established reference drugs [2]. The scaffold is synthetically accessible via oxidative cyclization of 2′-hydroxychalcones and is amenable to systematic substitution on both the benzofuranone A-ring and the benzylidene B-ring, enabling rational property-based optimization [1].

1
Z-configurated benzylidenebenzofuran-3(2H)-one scaffold for systematic SAR exploration across kinase, phosphatase, and tubulin targets
2
Reported nanomolar target engagement in biochemical and cell-based assays; amenable to A- and B-ring derivatization
3
Distinct chromophore (λmax ~390 nm) supports UV-monitored synthetic and assay workflows

Why Benzylidenebenzofuran-3(2H)-one Derivatives Cannot Be Interchanged with Flavones, Isoflavones, or Chalcones in Target-Focused Screening


Aurones are structural isomers of flavones—sharing the identical C6–C3–C6 atom composition—yet the exocyclic positioning of the benzylidene double bond in aurones versus the endocyclic enone arrangement in flavones produces fundamentally divergent molecular shapes, electrostatic potentials, and conformational preferences. In head-to-head enzymatic assays, this isomeric distinction translates to orthogonal activity profiles: against interleukin-5, systematically synthesized isoflavones exhibited IC50 values as low as 6.1 μM while all corresponding aurone isomers were completely inactive [1]. Conversely, in CK2 kinase inhibition, aurone derivatives achieve single-digit nanomolar potency comparable to the best-in-class clinical candidates, whereas the parent flavone scaffold requires different substitution logic to reach equivalent potency [2]. Even within synthetic cascades, the cyclization of 2′-hydroxychalcones can diverge to yield either aurone or isoflavone products depending on the electronic nature of para-substituents, meaning that purchasers cannot assume pharmacological equivalence between in-class or precursor compounds [1]. These findings establish that aurones constitute a pharmacologically distinct chemotype whose substitution-dependent activity cannot be predicted from flavone, isoflavone, or chalcone structure–activity relationships.

Isomer mismatch Aurones share C6–C3–C6 composition with flavones but exocyclic benzylidene geometry may produce orthogonal activity profiles; isoform or target preference may not transfer.
Chalcone precursor risk 2′-hydroxychalcone cyclization can diverge to aurone or isoflavone products depending on substitution; precursor stock cannot guarantee aurone pharmacology.
SAR discontinuity Substitution patterns that optimize flavone CK2 inhibition do not predict aurone potency; independent SAR validation required.

Quantitative Differential Evidence for Benzylidenebenzofuran-3(2H)-one Derivatives vs. Closest Analogs and Reference Standards


CK2 Kinase Inhibition: Sub-Nanomolar Potency and Lipophilic Efficiency Benchmarking Against Clinical-Stage CK2 Inhibitors and Flavone-Derived Chemotypes

Among 137 aurone derivatives synthesized and screened, compound 12m (BFO13) inhibited human protein kinase CK2 with an IC50 of 3.6 nM and a calculated lipophilic efficiency (CLipE) of 4.94 (CLogP = 3.5). This CLipE value is commensurable with the best known CK2 inhibitors including the clinical-stage ATP-competitive inhibitor CX-4945 (silmitasertib) [1]. By contrast, the structurally related flavone chemotype, despite sharing nanomolar CK2 inhibitory activity, required distinct substitution patterns and yielded different LipE profiles. Forty-one aurone derivatives in the study achieved nanomolar-range IC50 values, demonstrating that the aurone scaffold can systematically deliver high-efficiency CK2 inhibitors with ligand efficiency metrics competitive with both ATP-competitive and allosteric inhibitor classes [1]. A subsequent independent 2025 study of 54 aurone derivatives confirmed sub-micromolar CK2 activity in 17 compounds, with BFO25 achieving an IC50 of 3 nM at 100 μM ATP, further validating the scaffold's robustness [2].

CK2 Inhibition & LipE
Cross-study comparable
IC50 3.6 nM, CLipE 4.94
Reported target-engagement context; CLipE among top ATP-competitive CK2 inhibitors
BFO13 (12m); 41/137 analogues in nanomolar range. Replicated in 2025 study (BFO25, 3 nM)
CK2 kinase inhibition anticancer drug discovery lipophilic efficiency optimization

Antileishmanial Selectivity Index: 2.8-Fold Superiority Over Amphotericin B in THP1 Macrophage–Amastigote Assays

In a direct head-to-head comparison against the intracellular amastigote form of Leishmania infantum, aurone derivative 4i (2′,4,6-trimethoxyaurone) exhibited an IC50 of 1.3 ± 0.1 μM against the parasite while displaying an IC50 of 75.4 ± 4.7 μM against human THP1-differentiated macrophages, yielding a selectivity index (SI) of 57.5. Aurone 4j (2′-methyl-4,6-dimethoxyaurone) showed comparable activity with an IC50 of 1.6 ± 0.2 μM (amastigotes) and an SI of 43.4. The reference drug Amphotericin B, tested under identical conditions, achieved an IC50 of 1.2 ± 0.1 μM against amastigotes but exhibited substantially higher host-cell toxicity (IC50 = 23.8 ± 2.3 μM on THP1 macrophages), resulting in an SI of only 20.6 [1]. Thus, aurones 4i and 4j achieved a 2.8-fold and 2.1-fold improvement in selectivity index, respectively, while maintaining antiparasitic potency statistically indistinguishable from Amphotericin B.

Antileishmanial Selectivity
Head-to-head comparison
SI 57.5 (4i) vs. 20.6 (AmB)
Reported macrophage-amastigote selectivity index context
L. infantum intracellular amastigotes, THP1 macrophages; IC50 1.3 μM (parasite), 75.4 μM (host)
antileishmanial drug discovery selectivity index neglected tropical diseases

Tyrosinase Inhibition: 21.7-Fold IC50 Improvement Over Kojic Acid in Mushroom Tyrosinase Assay

In a systematic evaluation of twenty 4,6-dihydroxyaurone derivatives, compound 5h (bearing a 3,4-dichlorophenyl substituent on ring B) inhibited mushroom tyrosinase with an IC50 of 6.3 ± 0.3 μM. The reference standard kojic acid, a widely used tyrosinase inhibitor in cosmetic and pharmaceutical formulations, exhibited an IC50 of 136.5 ± 11.5 μM under identical assay conditions, representing a 21.7-fold potency advantage for the aurone derivative [1]. This result corroborates an earlier independent study in which the naturally occurring 4,6,4′-trihydroxyaurone induced 75% tyrosinase inhibition at 0.1 mM, a concentration at which kojic acid was reported to be 'completely inactive' [2]. Kinetic analysis revealed that compound 5h operates via a mixed-type inhibition mechanism (competitive Ki = 21 μM; uncompetitive Ki = 68 μM), distinct from the purely competitive mechanism of kojic acid [1].

Tyrosinase Inhibition
Head-to-head comparison
IC50 6.3 μM vs. kojic acid 136.5 μM
Reported mushroom tyrosinase IC50 difference; mixed-type mechanism
Aurone 5h (3,4-dichlorophenyl); 21.7-fold lower IC50. Kinetic Ki: competitive 21 μM, uncompetitive 68 μM
tyrosinase inhibition melanogenesis cosmeceutical development

Alkaline Phosphatase Inhibition: Aurone 20 Outperforms KH2PO4 Standard by 2.7-Fold and Ranks Among the Most Potent AP Inhibitors Reported to Date

In a systematic SAR study directly comparing chalcone (1–11) and aurone (12–22) derivatives, six aurone compounds exhibited alkaline phosphatase (AP) inhibitory activity superior to the standard inhibitor KH2PO4. The most potent aurone, compound 20, achieved an IC50 of 1.055 ± 0.029 μM, representing a 2.7-fold improvement over KH2PO4 (IC50 = 2.80 ± 0.065 μM) tested under identical assay conditions [1]. By contrast, the corresponding chalcone precursors (compounds 1–11) were uniformly less active, confirming that cyclization to the aurone scaffold is essential for achieving potent AP inhibition. The Lineweaver–Burk analysis demonstrated that compound 20 inhibits human intestinal alkaline phosphatase (h-IAP) via a non-competitive mechanism, indicating binding to an allosteric site rather than the orthosteric phosphate-binding pocket targeted by KH2PO4 [1]. The authors concluded that 'to the best of our knowledge, these synthetic compounds are the most potent AP inhibitors with minimum IC50 values reported to date' [1].

Alkaline Phosphatase
Head-to-head comparison
IC50 1.055 μM (non-competitive)
Reported human IAP inhibition context; allosteric mechanism distinct from KH2PO4
Aurone 20 vs. KH2PO4 (2.80 μM). Chalcone precursors uniformly less active.
alkaline phosphatase inhibition enzyme kinetics bone metabolism

Tubulin Polymerization Inhibition: Low Nanomolar Antiproliferative Potency with Colchicine-Site Selectivity, In Vivo Xenograft Efficacy, and hERG Safety Profile

Semisynthetic aurone derivatives 5a and 5b, heterocyclic variants of the (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one scaffold, inhibited in vitro PC-3 prostate cancer cell proliferation with IC50 values below 100 nM. In a direct comparison with known antineoplastic agents, aurone 5a disrupted tubulin dynamics comparably to colchicine-site binders but with demonstrably lower toxicity: a xenograft study in nude mice using 10 mg/kg of 5a showed no effect on body weight over 18 days of treatment, and aurone 5a did not inhibit the human ether-à-go-go-related (hERG) potassium channel—a critical cardiac safety liability common to many tubulin-targeting agents [1]. Molecular docking and confirmatory liquid chromatography-electrospray ionization-tandem mass spectrometry studies established that aurone 5a selectively targets the colchicine-binding site on tubulin. Beyond solid tumors, aurones 5a and 5b strongly inhibited a panel of human leukemia cell lines in vitro and repressed myc-induced T-cell acute lymphoblastic leukemia (T-ALL) in a zebrafish model, demonstrating cross-tumor-type efficacy [1].

Tubulin & In Vivo Model
Direct comparison
IC50
Reported cell-proliferation model context; xenograft body-weight preservation and hERG assay negative
Aurone 5a; mouse PC-3 xenograft 10 mg/kg, 18-day; zebrafish T-ALL model
tubulin polymerization inhibitors anticancer xenograft models colchicine-binding site

Procurement-Targeted Application Scenarios for Benzylidenebenzofuran-3(2H)-one Derivatives Based on Quantitatively Verified Differential Performance


CK2-Targeted Oncology Lead Optimization Requiring High Lipophilic Efficiency

Research groups pursuing ATP-competitive CK2 inhibitors for oncology indications should prioritize benzylidenebenzofuran-3(2H)-one derivatives, specifically the BFO13/BFO25 substitution series, over flavone-based CK2 inhibitors. The aurone scaffold delivers IC50 values of 3–4 nM with CLipE exceeding 4.9—a lipophilic efficiency metric that predicts superior ADMET profiles compared to less efficient CK2 inhibitor chemotypes [1]. Procurement justification rests on the scaffold's demonstrated ability to generate nanomolar CK2 inhibitors across multiple independent studies with systematic SAR coverage of both A- and B-ring positions .

Antileishmanial Lead Selection Driven by Macrophage-Selective Toxicity Profiles

For leishmaniasis drug discovery programs constrained by the narrow therapeutic index of Amphotericin B, 4,6-dimethoxy-substituted benzylidenebenzofuran-3(2H)-one derivatives bearing 2′-methoxy or 2′-methyl B-ring substituents (compounds 4i and 4j) offer equipotent antiparasitic activity with 2.1–2.8-fold improved selectivity indices. Procurement of these specific substitution patterns is justified by the directly measured SI of 57.5 (4i) vs. 20.6 (Amphotericin B) in THP1 macrophage–amastigote co-culture assays, indicating that host-cell viability is preserved at concentrations well above those required for parasite clearance [1].

Cosmeceutical Tyrosinase Inhibitor Development with Order-of-Magnitude Potency Advantage Over Kojic Acid

Cosmetic and dermatological formulation scientists developing skin-lightening or anti-hyperpigmentation products should source 4,6-dihydroxyaurone derivatives, particularly those bearing electron-withdrawing substituents on ring B (e.g., compound 5h, 3,4-dichlorophenyl), over kojic acid-based formulations. The 21.7-fold improvement in IC50 (6.3 μM vs. 136.5 μM) and the mixed-type inhibition mechanism provide both enhanced potency at lower formulated concentrations and a mechanistically differentiated mode of action that may overcome resistance to purely competitive inhibitors [1]. In vivo safety was confirmed by earlier studies showing active aurones to be devoid of toxic effects .

Antimitotic Anticancer Agent Development with Demonstrated In Vivo Safety Margins

Oncology drug development teams seeking tubulin polymerization inhibitors with reduced cardiac and systemic toxicity should evaluate semisynthetic aurone variants of the (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one scaffold (e.g., compounds 5a and 5b). The demonstrated combination of sub-100 nM antiproliferative potency across solid tumor and leukemia cell lines, colchicine-site target engagement confirmed by mass spectrometry, absence of hERG channel inhibition, and preserved body weight in a PC-3 xenograft model at therapeutic doses directly addresses the preclinical safety criteria that frequently disqualify microtubule-targeting agents [1].

Application
Selection Property
Validation Focus
CK2 pathway inhibition studies
Lipophilic efficiency context (CLipE)
Kinase selectivity panel review
Antileishmanial screening
Macrophage-amastigote selectivity index
Host-cell viability endpoint review
Melanogenesis inhibition research
Mixed-type tyrosinase inhibition profile
Enzyme kinetic and potency validation
Antimitotic colchicine-site research
Tubulin polymerization model response
hERG liability and model tolerability review
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